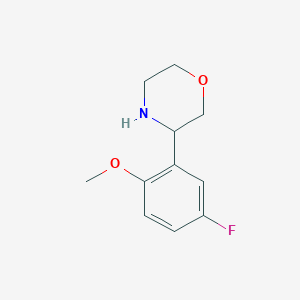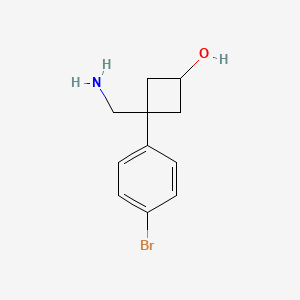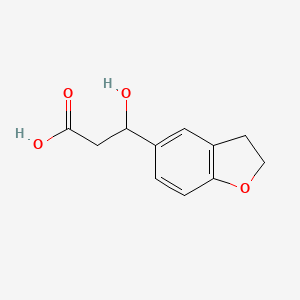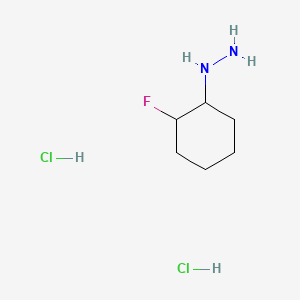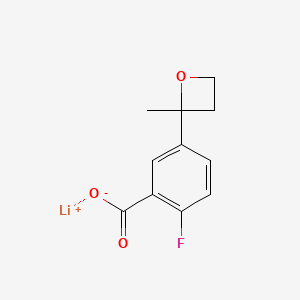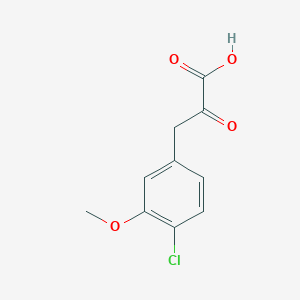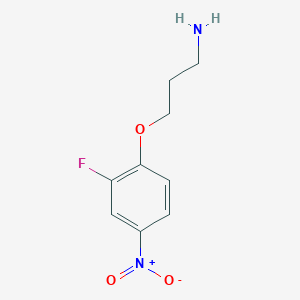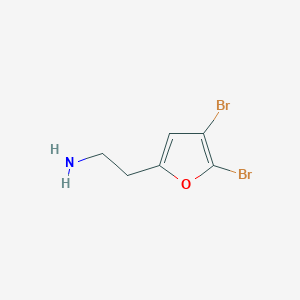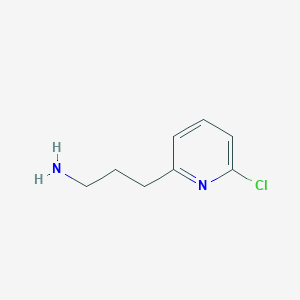![molecular formula C7H9BrO2 B13590674 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-oxabicyclo[211]hexan-4-yl)ethanone is a chemical compound with the molecular formula C7H9BrO2 It is a brominated derivative of an oxabicyclohexane structure, which is known for its unique bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-oxabicyclo[2.1.1]hexane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated bicyclic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the oxabicyclohexane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: The parent compound without the bromine substitution.
2-Bromo-1-(2-oxabicyclo[2.2.1]heptan-4-yl)ethanone: A similar compound with a different bicyclic structure.
2-Chloro-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone: A chlorinated analog.
Uniqueness
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H9BrO2 |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
2-bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C7H9BrO2/c8-3-6(9)7-1-5(2-7)10-4-7/h5H,1-4H2 |
Clave InChI |
LRZNDKHJNRILAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CO2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



